molecular formula C3H7ClN4 B032745 (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride CAS No. 1009101-70-5

(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride

Cat. No. B032745
CAS RN: 1009101-70-5
M. Wt: 134.57 g/mol
InChI Key: OEEMEPMSCVBCQI-UHFFFAOYSA-N
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Description

“(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride” is a chemical compound used in the preparation of optimized 5-membered heterocycle-linked pterins for inhibition of ricin toxin A. It is also used in the synthesis of orally bioavailable human neurokinin-1 (hNK1) antagonists .


Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of “(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride” can be represented by the InChI code: 1S/C3H6N4.2ClH/c4-1-3-2-5-7-6-3;;/h2H,1,4H2,(H,5,6,7);2*1H . The molecular weight of this compound is 134.567 .

Scientific Research Applications

Cancer Research

Triazole compounds have shown potential in cancer research. For example, a series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . This enzyme is often overexpressed in several types of cancers, so inhibiting it could potentially slow down tumor growth .

Drug Design and Development

Triazole compounds are important in drug design due to their broad range of applications in biomedicinal, biochemical, and material sciences . They can be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Material Science

Triazole compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Their unique chemical properties make them suitable for a wide range of applications.

Biological Studies

Triazole compounds have been used in detailed biological studies. For instance, one study suggested that a specific compound induced the apoptosis of BT-474 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment.

Synthesis of New Compounds

Triazole compounds can be used in the synthesis of new compounds. For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed and synthesized .

Inhibitors in Biochemical Reactions

Triazole compounds have been found to inhibit certain biochemical reactions. For instance, they have shown superior carbonic anhydrase inhibitors . This could have potential applications in treating conditions like glaucoma, epilepsy, and even altitude sickness.

properties

IUPAC Name

2H-triazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c4-1-3-2-5-7-6-3;/h2H,1,4H2,(H,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEMEPMSCVBCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922764
Record name 1-(1H-1,2,3-Triazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride

CAS RN

118724-05-3
Record name 1-(1H-1,2,3-Triazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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